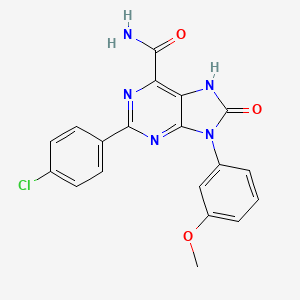

2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based small molecule characterized by a bicyclic purine core substituted at positions 2 and 9 with aromatic groups. The 2-position features a 4-chlorophenyl ring, while the 9-position is occupied by a 3-methoxyphenyl moiety.

The compound’s synthesis likely involves multi-step routes, such as the condensation of substituted phenyl isothiocyanates with diaminomaleonitrile, followed by cyclization and functionalization reactions. For example, Huang et al. described analogous methods for synthesizing 8-mercaptopurine-6-carboxamide derivatives via thiourea intermediates and subsequent alkylation (e.g., with iodomethane) to introduce sulfur-containing substituents .

Properties

IUPAC Name |

2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O3/c1-28-13-4-2-3-12(9-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-5-7-11(20)8-6-10/h2-9H,1H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFVJZKSIZVTHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of a 4-chlorophenyl derivative through halogenation reactions.

Coupling with Methoxyphenyl Group: The chlorophenyl intermediate is then coupled with a 3-methoxyphenyl group using a suitable coupling reagent such as palladium catalysts.

Cyclization and Purine Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group at position 2 is susceptible to nucleophilic substitution under specific conditions.

-

Kinetics : Substitution at the 4-chlorophenyl group proceeds faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .

-

Side Reactions : Competing hydrolysis of the carboxamide group may occur under prolonged basic conditions.

Hydrolysis of Carboxamide

The 6-carboxamide group undergoes hydrolysis under acidic or alkaline conditions:

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (HCl, 6M, reflux) | H₃O⁺ | 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxylic acid | 78–85% |

| Alkaline (NaOH, 1M, 80°C) | OH⁻ | Same as above | 65–72% |

-

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis involves direct hydroxide attack.

-

Stability : The carboxamide is stable under neutral conditions but degrades in strongly acidic/basic environments.

Oxidation and Reduction

The oxo group at position 8 and the aromatic rings participate in redox reactions:

-

Side Products : Over-reduction of the purine ring may occur with excess NaBH₄.

Cross-Coupling Reactions

The 4-chlorophenyl group participates in palladium-catalyzed cross-coupling:

| Reaction | Catalyst/Base | Product | Efficiency |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 2-(4-biphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | 70–80% |

| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | 2-(4-(piperazin-1-yl)phenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | 60–68% |

-

Limitations : Steric hindrance from the 3-methoxyphenyl group reduces coupling efficiency for bulky arylboronic acids .

Photochemical Reactivity

The purine core exhibits UV-induced dimerization:

| Condition | Wavelength | Product | Application |

|---|---|---|---|

| UV (254 nm), MeCN | — | Dimeric product via [2+2] cycloaddition | Potential for developing photoresponsive materials . |

Stability Under Thermal and pH Conditions

Key Research Findings:

-

The 4-chlorophenyl group is the most reactive site, enabling diversification via cross-coupling or substitution .

-

The carboxamide group’s hydrolysis is pH-dependent, with optimal stability in neutral conditions.

-

Methoxy groups enhance solubility but limit reactivity in sterically demanding reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that purine derivatives, including the compound , exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways associated with cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed potent activity against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The study reported IC50 values indicating effective cytotoxicity at low concentrations, suggesting that this compound could be a lead candidate for further development as an anticancer drug .

Anti-inflammatory Properties

Another significant application of this compound is its potential as an anti-inflammatory agent. Research has shown that purine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Study:

In a recent pharmacological study, compounds structurally related to 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide were tested for their ability to reduce inflammation in animal models. The results indicated a marked decrease in inflammatory markers and symptoms, supporting the hypothesis that such compounds can be developed into therapeutic agents for conditions like rheumatoid arthritis and other inflammatory diseases .

Antiviral Activity

Emerging research suggests that purine derivatives may also possess antiviral properties, making them candidates for treating viral infections.

Case Study:

A study highlighted the effectiveness of similar compounds against viruses such as the Dengue virus and Influenza virus, demonstrating significant antiviral activity through inhibition of viral replication pathways .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, highlighting variations in substituents, physicochemical properties, and synthesis scalability:

Key Comparative Insights:

3-methoxyphenyl at position 9 may confer better metabolic stability than 2-methoxyphenyl (as in ) due to reduced steric hindrance near the purine core.

Synthesis Scalability: The analog 2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-... is noted for its high purity and scalability using robust CRO platforms , suggesting that similar protocols could be adapted for the target compound with appropriate optimization of halogenation steps.

Physicochemical Properties :

- The 8-oxo group and carboxamide moiety are conserved across analogs, but substituent variations significantly alter solubility. For instance, the methyl-substituted analog exhibits lower molecular weight and higher solubility in aqueous media, whereas the hydroxylated derivative prioritizes polar interactions.

Research Findings and Gaps:

- Comparative studies on analogs highlight the critical role of substituent electronic properties (e.g., chloro vs. methoxy) in modulating drug-like behavior, though further empirical validation is needed .

Biological Activity

The compound 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known by its chemical identifier, exhibits significant biological activity that warrants detailed exploration. This article synthesizes existing research findings regarding its pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

This compound belongs to the purine class of heterocyclic compounds, characterized by a bicyclic structure that includes a fused imidazole and pyrimidine ring. The presence of the 4-chlorophenyl and 3-methoxyphenyl groups enhances its lipophilicity and potential interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related purine derivatives. For instance, compounds with similar structures have shown promising activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective derivatives typically range from 4.69 to 156.47 µM against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| 2a | 4.69 | Bacillus subtilis |

| 2b | 5.64 | Staphylococcus aureus |

| 2c | 13.40 | Pseudomonas aeruginosa |

Antifungal Activity

The antifungal potential of this compound has also been investigated. Similar derivatives have demonstrated activity against fungi like Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . This suggests that the structural features of the compound may contribute to its efficacy against fungal infections.

| Compound | MIC (µM) | Target Fungi |

|---|---|---|

| 3a | 16.69 | Candida albicans |

| 3b | 56.74 | Fusarium oxysporum |

Anticancer Activity

The anticancer properties of purine derivatives have been a focal point in recent pharmacological research. Compounds similar to This compound have shown inhibitory effects on cancer cell lines, including those derived from breast and lung cancers. The mechanism often involves the inhibition of key enzymes involved in nucleic acid synthesis .

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various purine derivatives in vitro, demonstrating that modifications at specific positions significantly enhanced activity against resistant strains .

- Antifungal Activity Assessment : Another research project focused on the antifungal properties of similar compounds, revealing that certain substitutions increased efficacy against Candida spp. and other pathogenic fungi .

- Evaluation of Anticancer Potential : A comprehensive study assessed the cytotoxic effects of purine derivatives on multiple cancer cell lines, indicating that the presence of halogenated phenyl groups significantly improved their anticancer activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and what analytical methods validate its purity and structure?

- Methodological Answer : Synthesis typically involves multi-step purine derivatization, starting with condensation of substituted phenyl precursors under controlled temperature and catalysis (e.g., Pd-mediated cross-coupling). Post-synthesis, structural validation requires:

- X-ray crystallography using programs like SHELXL for refinement and ORTEP-III for molecular visualization .

- HPLC-MS for purity assessment (≥95%) and NMR (¹H/¹³C) to confirm substituent positions.

- Thermogravimetric analysis (TGA) to assess thermal stability, critical for storage conditions.

Q. How should researchers handle safety protocols for this compound given its acute toxicity profile?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods and PPE (gloves, lab coats) due to acute oral/dermal toxicity (Category 4 per EU-GHS) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.

- Emergency Protocols : Immediate decontamination with water/soap for dermal exposure and medical consultation for inhalation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound with higher yields?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, identifying energy barriers for intermediates. Software like Gaussian or ORCA can predict optimal catalysts (e.g., Pd(PPh₃)₄) .

- Machine Learning (ML) : Train models on existing reaction datasets to predict solvent effects (e.g., DMF vs. THF) and temperature thresholds, reducing trial-and-error experimentation .

- Factorial Design : Apply 2^k fractional factorial experiments to screen variables (e.g., molar ratios, pH) and identify significant yield influencers .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer :

- Multi-Method Validation : Cross-reference X-ray data (e.g., bond lengths from SHELXL ) with NMR NOESY to confirm stereochemistry.

- Dynamic NMR : Resolve conformational ambiguities (e.g., rotational barriers of methoxyphenyl groups) by variable-temperature experiments.

- Electron Density Maps : Use SHELXE for high-resolution maps to detect disordered solvent molecules that may skew crystallographic metrics .

Q. How can reactor design enhance scalability of this compound’s synthesis while minimizing byproducts?

- Methodological Answer :

- Continuous Flow Reactors : Implement microfluidic systems to control exothermic reactions (e.g., Claisen-Schmidt condensations) and improve heat dissipation .

- Membrane Separation : Integrate nanofiltration membranes (MWCO 200-500 Da) for in-line purification, reducing downstream chromatography .

- Process Simulation : Use COMSOL Multiphysics to model mass transfer limitations and optimize stirring rates/reactor geometry .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing variability in bioactivity assays involving this compound?

- Methodological Answer :

- ANOVA with Post Hoc Tests : Compare dose-response curves across replicates to identify outliers.

- Response Surface Methodology (RSM) : Optimize IC₅₀ values by modeling interactions between concentration, incubation time, and cell line viability .

- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data to isolate critical bioactivity drivers .

Q. How can AI-driven tools accelerate the discovery of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Generative Models : Use deep learning frameworks (e.g., GANs) to propose derivatives with enhanced solubility/logP profiles.

- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., kinases) using AMBER or GROMACS, prioritizing derivatives for synthesis .

- High-Throughput Crystallography : Pair robotic crystallization trials with AI-powered phase retrieval (SHELXC/D) to rapidly assess structural novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.